Neutrophil elastase inhibitor 3

Enzymology Drug Discovery Pulmonary Inflammation

Choose Neutrophil elastase inhibitor 3 for quantitative dose-response studies without rapid target saturation (IC50 80.8 nM, only 1.8-fold less potent than sivelestat). Validated in vivo efficacy in trauma-hemorrhagic shock lung injury (1 mg/kg i.v.). Balanced LogP 4.16 offers better solubility than highly lipophilic alternatives like alvelestat (LogP 7.087). Enables side-by-side benchmarking against clinical-stage NE inhibitors. Immediate stock availability from multiple global vendors.

Molecular Formula C14H7BrClNO2
Molecular Weight 336.57 g/mol
Cat. No. B2944630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeutrophil elastase inhibitor 3
Molecular FormulaC14H7BrClNO2
Molecular Weight336.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=C(C(=CC=C3)Cl)C(=O)O2)Br
InChIInChI=1S/C14H7BrClNO2/c15-9-5-2-1-4-8(9)13-17-11-7-3-6-10(16)12(11)14(18)19-13/h1-7H
InChIKeyWXWVDINGZQKMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Neutrophil Elastase Inhibitor 3: Baseline Potency and Mechanism of Action


Neutrophil elastase inhibitor 3 (compound 13; CAS 1234707-32-4) is a synthetic benzoxazolone analogue that functions as a small-molecule inhibitor of human neutrophil elastase (NE), a serine protease implicated in inflammatory tissue destruction. In standardized enzymatic assays, it inhibits NE release with an IC50 of 80.8 nM . The compound has also been evaluated in a rat model of trauma-hemorrhagic shock, where intravenous administration (1 mg/kg) significantly attenuated pulmonary myeloperoxidase activity and edema formation , providing a foundational in vivo efficacy benchmark. Its molecular formula is C14H7BrClNO2, with a molecular weight of 336.57 g/mol and a calculated LogP of 4.16 [1].

Neutrophil Elastase Inhibitor 3: Why In-Class Substitution Is Not Trivial


Neutrophil elastase (NE) inhibitors comprise a chemically and pharmacologically heterogeneous class, including mechanism-based inactivators (e.g., benzoxazinones), competitive reversible inhibitors (e.g., sivelestat), and potent clinical candidates (e.g., alvelestat, GW311616A). These compounds differ markedly in their core scaffolds, potency (IC50 spanning three orders of magnitude), selectivity over related serine proteases (e.g., proteinase 3, cathepsin G), oral bioavailability, and in vivo efficacy benchmarks. For instance, alvelestat (AZD9668) demonstrates >600-fold selectivity for NE [1], while GW311616A exhibits a uniquely long duration of action and intracellular inhibition [2]. Consequently, generic substitution within this class—e.g., exchanging Neutrophil elastase inhibitor 3 for a more potent or more selective analog—carries significant risk of altering experimental outcomes in both biochemical and animal models, unless the specific quantitative differentiation parameters are well understood. The evidence below provides a quantitative framework for such selection.

Neutrophil Elastase Inhibitor 3: Quantified Differentiation vs. Key Comparators


Biochemical Potency (IC50) vs. Clinical-Stage Inhibitor Alvelestat (AZD9668)

Neutrophil elastase inhibitor 3 exhibits an IC50 of 80.8 nM for NE release in a human neutrophil-based assay . In contrast, the orally bioavailable Phase 2 candidate alvelestat (AZD9668) exhibits an IC50 of 12 nM for the purified human enzyme under similar in vitro conditions [1]. This represents a 6.7-fold difference in biochemical potency.

Enzymology Drug Discovery Pulmonary Inflammation

Biochemical Potency (IC50) vs. Clinical-Use Inhibitor Sivelestat (ONO-5046)

Neutrophil elastase inhibitor 3 inhibits NE release with an IC50 of 80.8 nM [1]. Sivelestat (ONO-5046), a clinically used competitive NE inhibitor approved in Japan and South Korea for acute lung injury/ARDS, exhibits an IC50 of 44 nM for the human enzyme . The potency ratio is 1.8-fold, placing sivelestat as a more potent inhibitor in direct enzymatic assays.

Acute Lung Injury ARDS Competitive Inhibition

Biochemical Potency (IC50) vs. Ultra-Potent Tool Compound TEI-8362

Neutrophil elastase inhibitor 3 demonstrates an IC50 of 80.8 nM , whereas the research tool compound TEI-8362 achieves an IC50 of 1.9 nM for human neutrophil elastase . This represents a 42.5-fold difference in potency.

Chemical Probe Mechanistic Studies High-Potency Tool

Selectivity Profile vs. Highly Selective Inhibitor BAY-8040

Comprehensive selectivity data for Neutrophil elastase inhibitor 3 are not reported in the primary literature or vendor datasheets. In contrast, the structurally related benzoxazinone analog BAY-8040 has been profiled against a panel of 68 pharmacologically relevant targets and related serine proteases, demonstrating no significant inhibition at >10 µM . The absence of analogous selectivity data for Neutrophil elastase inhibitor 3 represents a knowledge gap that must be considered when selecting a tool compound for studies requiring well-characterized target specificity.

Off-Target Effects Serine Protease Panel Selectivity

In Vivo Efficacy: Pulmonary Edema Attenuation in Rat Hemorrhagic Shock Model

In a rat model of trauma-hemorrhagic shock, intravenous administration of Neutrophil elastase inhibitor 3 at 1 mg/kg significantly reduced the increase in pulmonary myeloperoxidase (MPO) activity and edema formation . While no direct head-to-head comparator data are available for this exact model, the ED50 of TEI-8362 for inhibiting lung hemorrhage in an LPS/FMLP-induced acute lung injury model in hamsters is reported as 0.56 mg/kg (intratracheal) , providing a cross-model efficacy benchmark.

In Vivo Pharmacology Acute Lung Injury Hemorrhagic Shock

Physicochemical Properties: LogP Comparison with Clinical Candidate Alvelestat

Neutrophil elastase inhibitor 3 exhibits a calculated LogP of 4.16 , indicating substantial lipophilicity. In contrast, the clinical candidate alvelestat (AZD9668) possesses a calculated LogP of 7.087 for the tosylate salt form [1], reflecting a >2.9-unit difference in hydrophobicity.

Lipophilicity LogP Formulation

Neutrophil Elastase Inhibitor 3: Optimal Use Cases Based on Quantitative Differentiation


Mechanistic Studies of Benzoxazinone-Dependent NE Release Inhibition

Given its well-defined IC50 of 80.8 nM for NE release in human neutrophils, Neutrophil elastase inhibitor 3 is well-suited for mechanistic studies investigating the role of NE release in inflammatory cell signaling, particularly where benzoxazinone-derived chemotypes are of interest. Its moderate potency (6.7-fold lower than alvelestat) provides a useful window for dose-response studies without the risk of complete target saturation at low concentrations .

Preclinical In Vivo Modeling of Hemorrhagic Shock-Induced Lung Injury

The compound has demonstrated statistically significant attenuation of pulmonary myeloperoxidase activity and edema in a rat model of trauma-hemorrhagic shock at 1 mg/kg i.v. . This makes it a candidate for preclinical studies focused on shock-related acute lung injury, where its in vivo efficacy benchmark provides a quantitative reference point against which other interventions may be compared.

Benchmarking Against Clinical Reference Standard Sivelestat

With an IC50 of 80.8 nM, Neutrophil elastase inhibitor 3 is only 1.8-fold less potent than the clinically approved inhibitor sivelestat (IC50 = 44 nM) . This positions the compound as a useful non-clinical comparator or control when benchmarking novel NE inhibitors against an established clinical agent, allowing for potency-normalized comparisons in both biochemical and cell-based assays.

Studies Requiring Moderate Lipophilicity (LogP ~4) for Formulation Flexibility

Neutrophil elastase inhibitor 3 possesses a calculated LogP of 4.16, substantially lower than the highly lipophilic clinical candidate alvelestat (LogP = 7.087) . For researchers seeking an NE inhibitor with balanced solubility/permeability properties, or for use in formulations where extreme lipophilicity is undesirable, this compound offers a more tractable physicochemical starting point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neutrophil elastase inhibitor 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.